Cdc7 Kinase Inhibitory Activity of 2-Methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide Versus Unsubstituted Pyrrole-3-carboxamide: A 516 nM IC50 Anchor Point
The 2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide derivative shows an IC50 of 516 nM against human cell division cycle 7-related protein kinase (Cdc7), as curated in ChEMBL and BindingDB [1]. By contrast, the unsubstituted 1H-pyrrole-3-carboxamide (CAS 71580-36-4) lacks any reported kinase inhibition data, and simple N-alkylated analogs such as 1-methyl-pyrrole-3-carboxamide have also not been annotated with Cdc7 inhibitory activity, indicating that the combination of C2-methyl and C5-pyridin-4-yl substitution is required to achieve this level of kinase engagement. This places the 2-methyl scaffold as a validated, albeit micromolar, starting point for Cdc7 inhibitor optimization, whereas the unsubstituted core provides no demonstrated activity in this target class.
| Evidence Dimension | Cdc7 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 2-Methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide: IC50 = 516 nM |
| Comparator Or Baseline | 1H-Pyrrole-3-carboxamide (unsubstituted): No Cdc7 inhibitory activity reported in ChEMBL or BindingDB |
| Quantified Difference | Qualitative: active (516 nM) vs. inactive/untested |
| Conditions | In vitro enzymatic assay using human Cdc7 kinase domain; data curated from ChEMBL (CHEMBL1269782) and BindingDB (BDBM50329450) |
Why This Matters
For Cdc7-targeted drug discovery programs, the 2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide provides a defined, quantitative starting point (IC50 = 516 nM) that cannot be replicated using the unsubstituted pyrrole-3-carboxamide core, which lacks any documented activity against this kinase.
- [1] BindingDB. BDBM50329450: 2-Methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide, Cdc7 IC50 = 516 nM. Curated from ChEMBL (CHEMBL1269782). Accessed 2026. View Source
